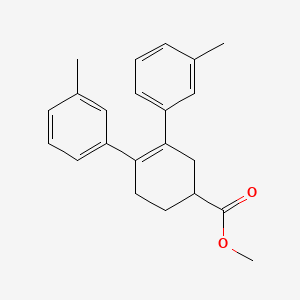
Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring. Subsequent steps involve the introduction of methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions. The final step is the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate
- Methyl 3,4-bis(2-methylphenyl)cyclohex-3-ene-1-carboxylate
- Methyl 3,4-bis(3-ethylphenyl)cyclohex-3-ene-1-carboxylate
Uniqueness
Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups on the phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
62544-07-4 |
|---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H24O2/c1-15-6-4-8-17(12-15)20-11-10-19(22(23)24-3)14-21(20)18-9-5-7-16(2)13-18/h4-9,12-13,19H,10-11,14H2,1-3H3 |
InChI Key |
VWJBGIQIBFYZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(CC(CC2)C(=O)OC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















